3-(4-Tert-butylcyclohexyl)propanoic acid
Description
Contextualization within Substituted Cyclohexyl Carboxylic Acid Chemistry
3-(4-Tert-butylcyclohexyl)propanoic acid is a member of the substituted cyclohexyl carboxylic acid family. The cyclohexane (B81311) ring serves as a foundational carbocyclic structure in the realm of organic chemistry, with its derivatives capturing considerable interest owing to their conformational characteristics. The inclusion of a bulky tert-butyl group at the 4-position profoundly influences the molecule's stereochemistry. This group functions as a "conformational lock," compelling the molecule into a chair conformation where the tert-butyl group assumes an equatorial position to mitigate steric hindrance, particularly 1,3-diaxial interactions. This stabilizing effect streamlines conformational analysis and offers a rigid framework for the investigation of reaction mechanisms and structure-activity relationships.
The carboxylic acid functional group, connected to the ring via a three-carbon chain, presents an opportunity for a range of chemical changes, such as esterification, amidation, and reduction. The dynamic between the inflexible cyclohexyl core and the adaptable carboxylic acid group establishes this class of compounds as versatile foundational elements in organic synthesis.
Evolution of Research Paradigms for Propanoic Acid Derivatives Bearing Cyclohexyl Moieties
The scientific investigation of propanoic acid derivatives that feature cyclohexyl groups has undergone substantial development. Initial research frequently centered on the basic principles of stereochemistry and conformational analysis. The predictable stereochemical nature of 4-substituted cyclohexanes rendered them perfect subjects for such studies.
More recently, research has pivoted towards the creation and biological assessment of these compounds. For example, studies have delved into the synthesis of a variety of nitrogen-containing heterocyclic compounds originating from 3-cyclohexylpropanoic acid, which have been assessed for their potential to combat tuberculosis. nih.gov This signals a trend towards leveraging these molecular frameworks in the field of medicinal chemistry. Common synthetic approaches include the modification of the carboxylic acid group or the attachment of other functional groups to the cyclohexane ring.
A feasible synthetic pathway for this compound can be conceptualized beginning with the readily available 4-tert-butylcyclohexanone (B146137). A Wittig or Horner-Wadsworth-Emmons reaction employing a phosphonium (B103445) ylide or phosphonate (B1237965) ester with a two-carbon ester attachment, for instance, ethyl (triphenylphosphoranylidene)acetate, would produce an α,β-unsaturated ester. Following this, catalytic hydrogenation would saturate the double bond, and subsequent hydrolysis of the ester would yield the target carboxylic acid. As an alternative, a Michael addition of a malonic ester to an α,β-unsaturated ketone derived from 4-tert-butylcyclohexanone, succeeded by decarboxylation and hydrolysis, could also result in the formation of the desired compound.
Contemporary Significance and Broader Academic Relevance
The current importance of this compound and its analogs stems from their potential use as foundational structures in the creation of novel functional molecules. The inflexible, fat-soluble tert-butylcyclohexyl group can be instrumental in adjusting the pharmacokinetic and pharmacodynamic characteristics of biologically active substances. For instance, analogous 3-substituted propanoic acid derivatives have been examined as GPR40 agonists, which are of interest for the management of type 2 diabetes. nih.gov Moreover, derivatives of 3-cyclohexylpropanoic acid have demonstrated potential as selective agents against tuberculosis, underscoring the promise of this chemical family in tackling infectious diseases. nih.gov
The academic importance of this compound also reaches into the domain of materials science. The rigid and distinct structure of the 4-tert-butylcyclohexyl group can be integrated into polymers to modify their physical characteristics. Although targeted research on the application of this compound in this area is not extensive, the foundational concepts of utilizing such structures to manage polymer design are firmly in place.
To summarize, while this compound may not be a compound of widespread individual study, its structural attributes position it at the nexus of several key areas of chemical research, spanning from basic organic stereochemistry to medicinal chemistry and materials science.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1369296-44-5 sigmaaldrich.com |
| Molecular Formula | C13H24O2 sigmaaldrich.com |
| Molecular Weight | 212.33 g/mol sigmaaldrich.com |
| IUPAC Name | 3-(4-(tert-butyl)cyclohexyl)propanoic acid sigmaaldrich.com |
Table 2: Related Research on Substituted Cyclohexyl and Propanoic Acid Derivatives
| Research Area | Key Finding |
| Antitubercular Agents | Derivatives of 3-cyclohexylpropanoic acid demonstrate selective efficacy against Mycobacterium tuberculosis. nih.gov |
| GPR40 Agonists | 3-Substituted propanoic acids are under investigation for their therapeutic potential in type 2 diabetes. nih.gov |
| Conformational Analysis | The tert-butyl group serves as a conformational anchor, simplifying stereochemical investigations. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-tert-butylcyclohexyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-13(2,3)11-7-4-10(5-8-11)6-9-12(14)15/h10-11H,4-9H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPHBCVSKQHFTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 4 Tert Butylcyclohexyl Propanoic Acid and Analogous Structures
Strategies for Constructing the Cyclohexane (B81311) Ring System with Tert-butyl Substitution
The formation of the 4-tert-butylcyclohexyl moiety is a foundational step in the synthesis of the target molecule. This is typically achieved through the modification of an aromatic precursor or by functionalizing a pre-existing cyclohexane ring.
Hydrogenation Approaches for Cyclohexane Moiety Formation
A common and efficient method for the synthesis of the 4-tert-butylcyclohexane system is the catalytic hydrogenation of 4-tert-butylphenol (B1678320). This reaction reduces the aromatic ring to a cyclohexane ring, yielding 4-tert-butylcyclohexanol (B146172) as the primary product. wikipedia.org The choice of catalyst and reaction conditions plays a crucial role in the yield and, importantly, the stereoselectivity of the resulting alcohol (cis vs. trans isomers).
The hydrogenation process often proceeds via an intermediate, 4-tert-butylcyclohexanone (B146137). researchgate.net Various catalysts have been employed for this transformation, each offering different advantages in terms of selectivity and reaction efficiency.
Table 1: Catalytic Hydrogenation of 4-tert-butylphenol
| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Product(s) | Yield (%) | Cis:Trans Ratio | Reference |
|---|---|---|---|---|---|---|---|
| 1% Pt/SiO₂ | Gas Phase | 127-227 | 1 | 4-tert-butylcyclohexanol, 4-tert-butylcyclohexanone | - | - | researchgate.net |
| Ruthenium | Tetrahydrofuran | 180 | ~256 | cis,trans-4-tert-butylcyclohexanol | 99.9 | - | chemicalbook.com |
| [Rh(COD)Cl]₂ | Isopropanol | - | 20 | trans-4-tert-butylcyclohexanol | High | - | nih.gov |
| 5 wt% Pd/Al₂O₃ | Isopropanol | - | 50 | trans-4-tert-butylcyclohexanol | High | 88:12 | nih.gov |
| Rhodium on Charcoal | Supercritical CO₂ | 40 | 20 | cis-4-tert-butylcyclohexanol | - | 90:10 | mdpi.com |
| Ruthenium-aminophosphine complex | 2-Propanol | - | 10 | cis-4-tert-butylcyclohexanol | 100 | >95:5 | google.com |
This table is interactive. You can sort and filter the data by clicking on the column headers.
The data indicates that rhodium-based catalysts, particularly in the presence of specific ligands or solvents, tend to favor the formation of the cis-isomer, while palladium catalysts often yield the thermodynamically more stable trans-isomer. nih.govmdpi.com The choice of isomer can be critical for the biological activity or physical properties of the final propanoic acid derivative.
Functionalization Reactions on Pre-existing Cyclohexane Rings
An alternative approach involves starting with a pre-functionalized cyclohexane ring, such as 4-tert-butylcyclohexanone. This ketone can be synthesized by the oxidation of 4-tert-butylcyclohexanol. The carbonyl group of the ketone serves as a versatile handle for a variety of subsequent chemical transformations to introduce the propanoic acid side chain. For instance, it can undergo reactions with organometallic reagents or be converted to other functional groups that facilitate chain extension. nih.gov
Propanoic Acid Chain Elaboration and Attachment Mechanisms
Once the 4-tert-butylcyclohexyl scaffold is in place, the next critical phase is the construction and attachment of the propanoic acid chain. Several classical and modern synthetic methods can be employed for this purpose.
Carboxylation Reactions for Propanoic Acid Introduction
Direct carboxylation is a powerful technique for introducing a carboxylic acid group. One common method involves the use of organometallic reagents, such as Grignard reagents, which react with carbon dioxide. For example, a 4-tert-butylcyclohexyl halide can be converted into its corresponding Grignard reagent, 4-tert-butylcyclohexylmagnesium bromide. This nucleophilic species can then react with CO₂ to form a carboxylate salt, which upon acidic workup, yields 4-tert-butylcyclohexanecarboxylic acid. sigmaaldrich.com While this method directly provides a carboxylic acid, it results in a one-carbon extension. To achieve a propanoic acid, further chain elongation steps would be necessary.
Alkylation and Acylation Strategies for Chain Extension
A more direct route to the propanoic acid side chain often involves alkylation or acylation strategies. The malonic ester synthesis is a classic and highly effective method for achieving this transformation. pressbooks.publibretexts.orgmasterorganicchemistry.comlibretexts.org In this approach, a 4-tert-butylcyclohexyl halide is used to alkylate a malonate ester, such as diethyl malonate. The reaction proceeds via the formation of a stabilized enolate from the malonic ester, which then acts as a nucleophile. libretexts.org Subsequent hydrolysis of the resulting dialkyl malonate followed by decarboxylation affords the desired propanoic acid derivative. pressbooks.pub
A related strategy is the acetoacetic ester synthesis, which can be used to form a methyl ketone that can be further manipulated. masterorganicchemistry.com
A synthetic method for a close analog, 4-tertiary butyl cyclohexaneacetic acid, has been described involving the reaction of 4-tert-butylcyclohexanone with triethyl phosphonoacetate, followed by hydrogenation and hydrolysis. google.com This highlights the utility of Wittig-type reactions and subsequent reductions to build the carbon chain.
Stereoselective Synthesis of Cyclohexyl-substituted Propanoic Acid Scaffolds
The stereochemistry of the 1,4-disubstituted cyclohexane ring is a crucial aspect of the synthesis, as the cis and trans isomers of the final product can exhibit different properties. The stereochemical outcome is often determined during the construction of the cyclohexane ring.
As detailed in Section 2.1.1, the choice of catalyst in the hydrogenation of 4-tert-butylphenol can direct the synthesis towards either the cis or trans isomer of 4-tert-butylcyclohexanol. nih.govgoogle.com For example, ruthenium-aminophosphine complexes have been shown to be highly effective for the stereoselective hydrogenation of 4-tert-butylcyclohexanone to produce cis-4-tert-butylcyclohexanol with high selectivity. google.com Conversely, palladium on alumina (B75360) tends to favor the trans isomer. nih.gov
Once the desired stereoisomer of the 4-tert-butylcyclohexanol is obtained, it can be carried through the subsequent chain elongation steps to yield the corresponding stereoisomer of 3-(4-tert-butylcyclohexyl)propanoic acid. The stereocenter at the cyclohexane ring is generally not affected by the common methods used for propanoic acid chain elaboration.
Asymmetric Synthetic Routes to Chiral Centers
The creation of specific stereoisomers is a critical aspect of modern organic synthesis, particularly for biologically active molecules. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral compound.
Several strategies are employed for the asymmetric synthesis of molecules containing chiral centers, such as those in substituted propanoic acids. One common approach involves the use of chiral auxiliaries. For instance, the Evans oxazolidinone auxiliary method can be used for the enantioselective derivatization of achiral carboxylic acids. orgsyn.org In this method, a chiral auxiliary is temporarily incorporated into the substrate molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
Organocatalysis has also emerged as a powerful tool for asymmetric synthesis. Chiral organocatalysts, such as amino-squaramides, can promote enantioselective reactions like Michael additions to generate molecules with multiple stereocenters in high yield and with excellent stereoselectivity. rsc.org These methods can be applied to the synthesis of complex cyclohexane derivatives. rsc.org Furthermore, enzymatic catalysis offers a highly selective means of producing chiral compounds. researchgate.net
For the synthesis of chiral amino acid derivatives, including those with phosphonic acid groups, enantioselective methods have been developed that allow for the preparation of specific D- and L-isomers. acs.org The challenge in these syntheses often lies in controlling the stereochemistry at multiple centers, as the number of possible stereoisomers increases exponentially with each additional chiral center. rsc.org
Control of Diastereoselectivity in Cyclohexane Derivatives
The stereochemical control in the synthesis of substituted cyclohexanes is crucial as different stereoisomers can exhibit distinct biological activities. The tert-butyl group in 4-tert-butylcyclohexane derivatives is a bulky substituent that preferentially occupies the equatorial position in the chair conformation to minimize steric strain. youtube.com This conformational preference significantly influences the stereochemical outcome of reactions on the cyclohexane ring.
Recent strategies for the modular synthesis of disubstituted cyclohexanes have focused on achieving kinetic stereocontrol. One such approach involves the use of chain-walking catalysis starting from substituted methylenecyclohexanes. The introduction of a sterically demanding group, such as a boron ester, adjacent to the cyclohexane ring can guide the stereochemistry of subsequent transformations. nih.gov
Organomolybdenum chemistry has also been utilized for the stereocontrolled functionalization of the cyclohexane ring. acs.org Furthermore, intramolecular reactions, such as the attack of a vinylsilane on an iminium ion, have been employed to control the geometry of exocyclic double bonds in the synthesis of complex molecules containing cyclohexane rings. acs.org
Highly stereoselective one-pot procedures have been developed for the synthesis of functionalized cyclohexanes with multiple contiguous stereogenic centers. These methods can involve a sequence of reactions, such as an enantioselective Michael addition followed by a domino Michael–Knoevenagel-type 1,2-addition, to afford complex cyclohexane derivatives with high diastereoselectivity. rsc.org
Derivatization from Precursors of this compound
The synthesis of this compound often proceeds through the derivatization of suitable precursors, such as the corresponding alcohols or aldehydes.
Conversion of Alcohols to Carboxylic Acids
The oxidation of primary alcohols is a fundamental and widely used method for the synthesis of carboxylic acids. chemguide.co.ukwikipedia.orglibretexts.org A variety of oxidizing agents can be employed for this transformation.
Common laboratory-scale reagents include potassium dichromate(VI) in acidic solution or potassium permanganate (B83412) (KMnO₄). libretexts.orgbyjus.com When using potassium dichromate, the primary alcohol is first oxidized to an aldehyde, which is then further oxidized to the carboxylic acid. chemguide.co.uklibretexts.org To ensure the reaction goes to completion and the aldehyde is fully converted, an excess of the oxidizing agent is typically used, and the reaction is often heated under reflux. chemguide.co.uklibretexts.org
Several other effective reagents and catalytic systems have been developed for this oxidation. These include:
Jones Reagent: A solution of chromium trioxide (CrO₃) in aqueous sulfuric acid. wikipedia.org
TEMPO-catalyzed oxidation: A two-step, one-pot procedure using sodium hypochlorite (B82951) (NaOCl) and (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), followed by sodium chlorite (B76162) (NaClO₂), is effective for a wide range of alcohols under mild conditions. nih.gov
Transition Metal Catalysis: Catalytic amounts of transition metals like iron, cobalt, or palladium in the presence of an oxidant such as oxygen or tert-butyl hydroperoxide can efficiently convert primary alcohols to carboxylic acids. organic-chemistry.org For example, a system of Fe(NO₃)₃·9H₂O/TEMPO/MCl with pure O₂ or air as the oxidant can be used. organic-chemistry.org
Industrially, the oxidation of primary alcohols to carboxylic acids is often carried out using oxygen/air or nitric acid as the oxidant. wikipedia.org
| Oxidizing System | Reactant Type | Key Features |
| Potassium Dichromate(VI)/H₂SO₄ | Primary Alcohol | Excess oxidant and reflux conditions ensure full oxidation to the carboxylic acid. chemguide.co.uklibretexts.org |
| Jones Reagent (CrO₃/H₂SO₄) | Primary Alcohol | Strong oxidizing agent, though concerns exist over toxicity. wikipedia.org |
| TEMPO/NaOCl then NaClO₂ | Primary Alcohol | Mild, one-pot procedure compatible with many functional groups. nih.gov |
| Fe(NO₃)₃·9H₂O/TEMPO/O₂ | Primary Alcohol | Efficient and practical oxidation at room temperature. organic-chemistry.org |
| Bismuth(III) Oxide/t-BuOOH | Primary Alcohol | Green method that proceeds under ambient conditions. organic-chemistry.org |
Transformations from Aldehydes and Other Carbonyl Precursors
Aldehydes are readily oxidized to carboxylic acids, often more easily than the corresponding primary alcohols. minia.edu.eg Similar to the oxidation of alcohols, reagents like potassium dichromate(VI) in acidic solution can be used to effect this transformation. libretexts.org The aldehyde is typically heated under reflux with the oxidizing agent to ensure complete conversion. libretexts.org
Industrially, the oxidation of propionaldehyde (B47417) is a significant route to propionic acid. nih.gov This can be achieved through liquid-phase oxidation using oxygen-containing gas, sometimes in the presence of a solvent like acetic or propionic acid, and may be performed without a catalyst. google.com
Other carbonyl-containing precursors can also be converted to carboxylic acids. For example, the hydrolysis of nitriles, which can be prepared from alkyl halides, is a common two-step method to synthesize carboxylic acids with one additional carbon atom. libretexts.orgminia.edu.egquora.com Another route involves the carboxylation of Grignard reagents, formed from alkyl or aryl halides, by reaction with carbon dioxide, followed by acidification. libretexts.orgbyjus.com
Advanced Catalytic Approaches in Propanoic Acid Synthesis
Modern synthetic chemistry increasingly relies on advanced catalytic methods to achieve efficient and selective bond formations. The synthesis of propanoic acid and its derivatives has benefited significantly from these developments, particularly in the realm of transition metal catalysis for C-C bond formation.
Transition Metal Catalysis for C-C Bond Formation
Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds. mdpi.com These reactions have been applied to the synthesis of various organic molecules, including carboxylic acids and their derivatives.
One important strategy is hydrocarboxylation , which involves the addition of a hydrogen atom and a carboxyl group across a double or triple bond. vedantu.com Palladium-catalyzed hydrocarboxylation of alkenes using formic acid as the carboxylating agent provides a route to carboxylic acids without the need for toxic carbon monoxide gas. organic-chemistry.org The regioselectivity of this reaction, yielding either linear or branched carboxylic acids, can often be controlled by the choice of ligand. organic-chemistry.org
Another approach involves the decarboxylative coupling of carboxylic acids with other partners. Metallaphotoredox catalysis has enabled the coupling of aliphatic carboxylic acids with alkyl halides to form C(sp³)–C(sp³) bonds. acs.org This method allows for the use of abundant and stable carboxylic acids as precursors.
Transition metals can also catalyze the decarbonylation of carboxylic acids to produce olefins, which can then be used in further synthetic transformations. rsc.org Additionally, transition metal-catalyzed reactions can be used to form C-C bonds through reductive couplings of alkynes with carbonyl compounds. nih.gov
The table below summarizes some advanced catalytic methods for C-C bond formation relevant to propanoic acid synthesis.
| Catalytic Method | Catalyst/Reagents | Transformation | Key Features |
| Hydrocarboxylation | Palladium catalyst, Formic Acid | Alkene to Carboxylic Acid | Avoids the use of CO gas; regioselectivity can be controlled by ligands. organic-chemistry.org |
| Hydrocarboxylation (Koch Reaction) | Strong acid (e.g., H₂SO₄), CO, H₂O | Alkene to Carboxylic Acid | Industrial process, typically forms tertiary carboxylic acids. vedantu.com |
| Decarboxylative Coupling | Metallaphotoredox catalyst | Carboxylic Acid + Alkyl Halide to Alkane | Forms C(sp³)–C(sp³) bonds from readily available precursors. acs.org |
| Reductive Coupling | Rhodium catalyst, H₂ | Alkyne + Carbonyl Compound to Allylic Alcohol | Forms C-C bonds with high stereoselectivity. nih.gov |
Organocatalysis in Stereoselective Transformations
The construction of the chiral center in this compound and its analogs can be effectively achieved through organocatalytic stereoselective transformations. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis, offering an alternative to metal-based catalysts.
A plausible and efficient strategy for the asymmetric synthesis of the target molecule involves an organocatalytic Michael addition. This approach would typically start from 4-tert-butylcyclohexanone, which can be converted to an α,β-unsaturated acceptor. A subsequent conjugate addition of a suitable nucleophile, guided by a chiral organocatalyst, establishes the stereocenter.
Proposed Organocatalytic Synthesis:
A key intermediate, an α,β-unsaturated ester, can be synthesized from 4-tert-butylcyclohexanone. The subsequent crucial step is the asymmetric conjugate addition of a malonate ester, catalyzed by a chiral organocatalyst, followed by decarboxylation to yield the desired this compound.
Key Organocatalysts and Research Findings for Analogous Structures:
While direct literature on the organocatalytic synthesis of this compound is not extensively documented, a wealth of research on analogous structures provides a strong basis for catalyst selection and reaction design. Chiral amines, particularly those derived from cinchona alkaloids or prolinol ethers, have proven highly effective in catalyzing the Michael addition of malonates to α,β-unsaturated carbonyl compounds. beilstein-journals.orgresearchgate.netresearchgate.net
For instance, bifunctional organocatalysts, such as thiourea (B124793) derivatives of chiral amines, can activate both the nucleophile and the electrophile through hydrogen bonding, leading to high yields and enantioselectivities. beilstein-journals.org In the context of synthesizing analogs, the addition of malonates to cyclic enones has been well-established, providing chiral adducts that can be further elaborated. beilstein-journals.orgresearchgate.net
The following table summarizes typical results for the organocatalytic Michael addition of malonates to α,β-unsaturated ketones and aldehydes, which serve as models for the synthesis of this compound analogs.
| Catalyst Type | Substrate Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| Chiral Primary Amine-Thiourea | Cyclic & Acyclic Enones | Not Reported | Up to 99% | beilstein-journals.org |
| Diarylprolinol Silyl (B83357) Ether | α,β-Unsaturated Aldehydes | Not Reported | High | researchgate.net |
| Chiral Diamine/Acid | 2-Cyclopentenone | Not Reported | Excellent | researchgate.net |
| Cinchonine Derivatives | Nitroolefins | Not Reported | High | nih.gov |
This table presents data for analogous reactions and serves as a guide for the proposed synthesis.
Sustainable Synthesis Principles and Green Chemistry in Production
The industrial production of fine chemicals like this compound increasingly demands adherence to the principles of green chemistry to minimize environmental impact and enhance economic viability.
Solvent-Free and Atom-Economical Approaches
Solvent-Free Synthesis:
A key strategy in green chemistry is the reduction or elimination of volatile organic solvents. For the synthesis of precursors to this compound, solvent-free Knoevenagel condensation presents a viable option. researchgate.netnih.govrsc.org This reaction can be employed to condense 4-tert-butylcyclohexanone with malonic acid or its derivatives to form a crucial intermediate. The use of solid-state catalysts or microwave irradiation can further enhance the efficiency and green credentials of this step. researchgate.net Research on the Knoevenagel condensation of various benzaldehydes has demonstrated the feasibility of achieving high yields under solvent-free conditions, often with the use of benign catalysts like ammonium (B1175870) salts. nih.govrsc.org
Atom-Economical Approaches:
Atom economy is a central concept in green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. The proposed synthetic route involving a Michael addition followed by decarboxylation is inherently atom-economical. The main byproduct in the decarboxylation step is carbon dioxide, a non-toxic and easily handled substance.
The following table highlights green approaches applicable to the synthesis of precursors for this compound.
| Green Chemistry Approach | Reaction Type | Key Features | Applicable Precursor Synthesis Step | References |
| Solvent-Free Reaction | Knoevenagel Condensation | Reduced solvent waste, potential for easier work-up | Condensation of 4-tert-butylcyclohexanone with a malonic acid derivative | researchgate.netnih.govrsc.org |
| Microwave-Assisted Synthesis | Knoevenagel Condensation | Faster reaction times, potentially higher yields | Condensation of 4-tert-butylcyclohexanone with a malonic acid derivative | researchgate.net |
| Use of Benign Catalysts | Knoevenagel Condensation | Avoidance of toxic reagents like pyridine (B92270) | Condensation of 4-tert-butylcyclohexanone with a malonic acid derivative | nih.govrsc.org |
This table illustrates green methodologies applicable to the synthesis of key intermediates.
Biocatalytic Transformations for Derivatization
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign route for the derivatization of this compound. Lipases are particularly versatile enzymes for this purpose, capable of catalyzing esterification, amidation, and other transformations under mild conditions. nih.govnih.govnih.gov
Esterification:
The carboxylic acid functionality of this compound can be readily esterified using lipases. This enzymatic approach avoids the need for harsh acidic or basic conditions and protecting group strategies that are often required in traditional chemical esterification. The choice of lipase (B570770) and reaction conditions (e.g., solvent, temperature) can influence the reaction rate and yield. For instance, Candida antarctica lipase B (CALB) is a commonly used and highly efficient catalyst for the esterification of various carboxylic acids. nih.govmdpi.com
Amidation:
Similarly, lipases can be employed to catalyze the amidation of this compound with various amines to produce the corresponding amides. This method provides a green alternative to traditional amidation methods that often require coupling reagents with poor atom economy.
The following table summarizes research findings on the biocatalytic derivatization of propanoic acid analogs, which are applicable to the target molecule.
| Biocatalytic Transformation | Enzyme Type | Substrate Analog | Key Findings | Reference |
| Esterification | Lipase | Benzyl Propionate | Successful synthesis via lipase-mediated esterification. | nih.gov |
| Esterification | Lipase | Dihydrocaffeic Acid | Lipase-catalyzed esterification to increase lipophilicity. | mdpi.com |
| Esterification | Lipase | Fatty Acids | Effective esterification in non-aqueous media. | nih.gov |
| Amidation | Lipase | Various Carboxylic Acids | Lipases show promiscuous activity for amidation. |
This table provides examples of biocatalytic derivatizations on analogous structures.
Mechanistic Organic Chemistry of 3 4 Tert Butylcyclohexyl Propanoic Acid and Its Derivatives
Nucleophilic Acyl Substitution Reactions at the Carboxyl Functionality
The carboxyl group of 3-(4-tert-butylcyclohexyl)propanoic acid is a versatile functional group that readily undergoes nucleophilic acyl substitution reactions. This class of reactions involves the replacement of the hydroxyl group of the carboxylic acid with a nucleophile. The general mechanism proceeds through a tetrahedral intermediate, where the carbonyl carbon is attacked by a nucleophile, followed by the elimination of a leaving group. masterorganicchemistry.com The reactivity of the carboxylic acid can be enhanced by converting the hydroxyl group into a better leaving group.
Esterification Mechanisms of Propanoic Acid Derivatives
Esterification is a common nucleophilic acyl substitution reaction where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester. masterorganicchemistry.comorganic-chemistry.org The most common method is the Fischer esterification, which is an equilibrium process. organic-chemistry.org
The mechanism of Fischer esterification involves several key steps: masterorganicchemistry.commdpi.com
Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the acid catalyst (commonly H₂SO₄ or TsOH), which activates the carbonyl group, making the carbonyl carbon more electrophilic. masterorganicchemistry.comorganic-chemistry.org
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. organic-chemistry.org
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.com
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. mdpi.com
For this compound, the bulky 4-tert-butylcyclohexyl group can introduce steric hindrance, which may slow down the rate of esterification. athabascau.ca To drive the equilibrium towards the product side, an excess of the alcohol is often used, or water is removed from the reaction mixture as it is formed. organic-chemistry.org
| Reaction Step | Description |
| 1. Protonation | The carbonyl oxygen of the carboxylic acid is protonated by an acid catalyst. |
| 2. Nucleophilic Attack | The alcohol attacks the activated carbonyl carbon. |
| 3. Proton Transfer | A proton is transferred to one of the hydroxyl groups. |
| 4. Elimination | A water molecule is eliminated. |
| 5. Deprotonation | The protonated ester is deprotonated to give the final ester. |
Formation of Acid Halides (e.g., Acid Chlorides)
Acid chlorides are highly reactive derivatives of carboxylic acids and are valuable synthetic intermediates. They are typically prepared by reacting the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride ((COCl)₂). nih.govmasterorganicchemistry.com
The reaction of a carboxylic acid with thionyl chloride is a common and efficient method for the synthesis of acid chlorides. nih.govyoutube.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. nih.gov
The mechanism for the formation of an acid chloride using thionyl chloride is as follows: nih.govchimia.ch
Nucleophilic Attack by the Carboxylic Acid: The oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride.
Formation of a Chlorosulfite Intermediate: A proton is lost, and a chloride ion is expelled, leading to the formation of a reactive chlorosulfite intermediate. This step converts the hydroxyl group into a much better leaving group.
Nucleophilic Attack by Chloride: The chloride ion, a good nucleophile, attacks the carbonyl carbon of the chlorosulfite intermediate.
Formation of the Tetrahedral Intermediate: A tetrahedral intermediate is formed.
Collapse of the Intermediate: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chlorosulfite group, which then decomposes to sulfur dioxide and a chloride ion.
The steric hindrance from the 4-tert-butylcyclohexyl group in this compound is less likely to significantly impede this reaction, as the reagents are relatively small.
| Reagent | Byproducts | Advantages |
| Thionyl chloride (SOCl₂) | SO₂(g), HCl(g) | Gaseous byproducts are easily removed. |
| Phosphorus pentachloride (PCl₅) | POCl₃(l), HCl(g) | Effective for a wide range of carboxylic acids. |
| Oxalyl chloride ((COCl)₂) | CO(g), CO₂(g), HCl(g) | Milder conditions, volatile byproducts. |
Amide Formation Pathways
Amides can be synthesized directly from carboxylic acids and amines, although this reaction is often slow and requires high temperatures to drive off the water that is formed. chimia.ch A more common laboratory approach involves the use of a coupling reagent or the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride. rsc.orgacs.org
One direct method involves heating the ammonium (B1175870) carboxylate salt, formed from the acid-base reaction between the carboxylic acid and the amine, to dehydrate it to the amide. researchgate.net However, for sterically hindered carboxylic acids like this compound, this direct approach may be inefficient. rsc.org
A more effective method for sterically hindered substrates is to first convert the carboxylic acid to an acid chloride, as described in the previous section. The resulting acid chloride is then reacted with an amine. This is a highly efficient method for amide bond formation. acs.org The mechanism involves the nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of the acid chloride, followed by the elimination of a chloride ion. A base, such as pyridine (B92270) or an excess of the amine, is often added to neutralize the HCl produced.
Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate amide formation under milder conditions. DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. libretexts.org
Stereochemical Outcomes and Conformational Analysis of Cyclohexyl Systems
Cis-Trans Isomerism and Equilibria in Substituted Cyclohexanes
Disubstituted cyclohexanes, such as this compound, can exist as cis and trans isomers. doubtnut.com In the cis isomer, the substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. These are configurational isomers and cannot be interconverted by bond rotation. doubtnut.com
The cyclohexane (B81311) ring itself exists predominantly in a chair conformation to minimize angle and torsional strain. chimia.ch In a substituted cyclohexane, each substituent can occupy either an axial or an equatorial position. A ring flip can interconvert these two chair conformations, causing axial substituents to become equatorial and vice versa.
The equilibrium between the two chair conformations is determined by the steric interactions of the substituents. Generally, a substituent prefers the equatorial position to minimize steric strain, particularly 1,3-diaxial interactions.
Influence of the Tert-butyl Group on Cyclohexane Conformations
The tert-butyl group is exceptionally bulky and has a strong preference for the equatorial position on a cyclohexane ring. libretexts.org The energy barrier for a tert-butyl group to occupy an axial position is very high due to severe 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. This high energy barrier effectively "locks" the conformation of the cyclohexane ring, with the tert-butyl group almost exclusively in the equatorial position. youtube.comyoutube.com
For this compound, this conformational locking has significant implications. In the trans isomer, with the tert-butyl group equatorial, the propanoic acid side chain will also be in an equatorial position. In the cis isomer, with the tert-butyl group equatorial, the propanoic acid side chain will be in an axial position. Due to the conformational locking by the tert-butyl group, these cis and trans isomers will exist predominantly in these specific conformations.
| Isomer | Tert-butyl Group Position | Propanoic Acid Group Position | Relative Stability |
| Trans | Equatorial | Equatorial | More Stable |
| Cis | Equatorial | Axial | Less Stable |
The greater stability of the trans isomer is due to both large groups occupying the more stable equatorial positions, minimizing steric strain.
Reaction Kinetics and Thermodynamic Studies of Transformations
The study of reaction kinetics and thermodynamics provides fundamental insights into the rates and energy changes associated with the chemical transformations of this compound.
Rate Law Determination for Key Synthetic Steps
A plausible synthetic route to this compound involves the Wittig or Horner-Wadsworth-Emmons reaction of 4-tert-butylcyclohexanone (B146137) to introduce the two-carbon extension, followed by hydrogenation of the resulting double bond and hydrolysis of the ester. Another key reaction is the esterification of the carboxylic acid.
The esterification of this compound with an alcohol, such as methanol (B129727), in the presence of an acid catalyst is a reversible reaction. chemguide.co.ukmasterorganicchemistry.com The rate of this reaction can be described by a second-order kinetic model. semanticscholar.org
Rate = k_f[RCOOH][R'OH] - k_r[RCOOR'][H₂O]
where:
RCOOH is this compound
R'OH is the alcohol
RCOOR' is the corresponding ester
k_f is the forward rate constant
k_r is the reverse rate constant
The rate of esterification is influenced by both steric and electronic factors. The bulky 4-tert-butylcyclohexyl group can sterically hinder the approach of the alcohol to the carbonyl carbon of the carboxylic acid, potentially slowing the reaction rate compared to less substituted carboxylic acids. doubtnut.com The inductive effect of the alkyl substituent is electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon, also impacting the reaction rate. doubtnut.com
A hypothetical rate data table for the esterification of this compound with methanol at a constant temperature is presented below.
| Experiment | [this compound] (mol/L) | [Methanol] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 3.0 x 10⁻⁵ |
Energy Profiles and Transition State Analysis of Reactions
The energy profile of a reaction illustrates the energy changes that occur as reactants are converted into products, including the energy of the transition state. For reactions involving this compound, the conformation of the cyclohexane ring is a crucial factor. The tert-butyl group is a large, sterically demanding substituent that strongly prefers to occupy an equatorial position to minimize 1,3-diaxial interactions. stackexchange.commasterorganicchemistry.com This locks the conformation of the cyclohexane ring.
A key transformation of a derivative of this compound would be the hydrogenation of an unsaturated precursor, such as 3-(4-tert-butylcyclohexylidene)propanoic acid. The hydrogenation of the double bond is an exothermic process. The heat of hydrogenation is influenced by the stability of the alkene. A study on the thermodynamics of alkyl-cyclohexanes provides insight into the energetics of such transformations. mdpi.com The enthalpy of dehydrogenation of alkyl-substituted cyclohexanes is a relevant measure, with values for similar structures providing an estimate for the energy released during hydrogenation. mdpi.com
The transition state for the hydrogenation reaction would involve the adsorption of the alkene onto the surface of a heterogeneous catalyst (e.g., Pd/C), followed by the stepwise addition of two hydrogen atoms. The energy of this transition state will be influenced by the steric hindrance around the double bond caused by the bulky tert-butylcyclohexyl group.
Below is a hypothetical energy profile for the hydrogenation of 3-(4-tert-butylcyclohexylidene)propanoic acid.
Energy Profile for the Hydrogenation of 3-(4-tert-butylcyclohexylidene)propanoic acid
This is a simplified diagram and does not show individual steps in the hydrogenation process.
Electrophilic and Radical Reactions Involving the Cyclohexane Ring or Propanoic Acid Chain
The saturated cyclohexane ring of this compound is generally unreactive towards electrophiles. savemyexams.com However, it can undergo radical substitution reactions. The propanoic acid chain, specifically the α-carbon, can undergo electrophilic substitution under certain conditions, and both the chain and the ring can be subject to radical reactions.
Electrophilic Reactions:
A notable electrophilic substitution reaction of the propanoic acid moiety is the Hell-Volhard-Zelinsky reaction, which results in the α-halogenation of the carboxylic acid. libretexts.org This reaction proceeds by first converting the carboxylic acid to an acyl bromide using PBr₃. The acyl bromide then enolizes more readily than the parent carboxylic acid. The enol form then reacts with bromine in an electrophilic attack to give the α-bromo acyl bromide, which then undergoes exchange with the starting carboxylic acid to yield the α-bromo carboxylic acid and regenerate the acyl bromide catalyst. libretexts.org
Radical Reactions:
The C-H bonds of the cyclohexane ring and the propanoic acid chain can undergo free-radical halogenation in the presence of UV light. wikipedia.orglibretexts.org This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. savemyexams.comunacademy.comvedantu.combyjus.com The selectivity of this reaction is generally low, leading to a mixture of halogenated products. wikipedia.orgmasterorganicchemistry.com However, there is some preference for the substitution of tertiary hydrogens over secondary and primary hydrogens, due to the relative stability of the resulting carbon radicals. In this compound, the tertiary C-H bond at the 4-position of the cyclohexane ring would be a likely site for radical substitution.
A comparative table of bond dissociation energies (BDEs) helps to predict the regioselectivity of radical halogenation.
| Bond Type | Approximate BDE (kcal/mol) |
| Primary C-H | 100 |
| Secondary C-H | 97 |
| Tertiary C-H | 93 |
| Allylic C-H | 87 |
| Benzylic C-H | 85 |
Rearrangement Reactions within the Molecular Framework
Carbocation rearrangements are a key class of reactions that could occur in derivatives of this compound under appropriate conditions, such as during SN1 reactions or acid-catalyzed dehydration of a corresponding alcohol. These rearrangements are driven by the formation of a more stable carbocation. masterorganicchemistry.comkhanacademy.org
For example, if a carbocation were to be generated on the carbon adjacent to the cyclohexane ring, a hydride shift or an alkyl shift could occur. A 1,2-hydride shift from the cyclohexane ring to an adjacent carbocation would lead to the formation of a tertiary carbocation on the ring, which is more stable.
Furthermore, if a carbocation is formed on the cyclohexane ring itself, ring-expansion or contraction rearrangements are possible, though less likely in this specific locked conformation. For instance, if a carbocation were formed on a carbon of the cyclohexane ring adjacent to the point of attachment of the propanoic acid chain, a rearrangement involving the migration of a C-C bond of the ring could theoretically lead to a ring-expanded product. youtube.com However, the stability of the six-membered ring and the conformational lock provided by the tert-butyl group make such rearrangements less favorable than simple hydride or alkyl shifts.
Consider a hypothetical scenario where a leaving group on the α-carbon of the propanoic acid chain departs, forming a primary carbocation. This would be highly unstable and would likely undergo a rapid 1,2-hydride shift from the adjacent carbon to form a more stable secondary carbocation.
| Starting Carbocation | Rearrangement | Product Carbocation | Relative Stability |
| Primary (on propanoic chain) | 1,2-Hydride Shift | Secondary (on propanoic chain) | More Stable |
| Secondary (on cyclohexane ring) | 1,2-Hydride Shift | Tertiary (on cyclohexane ring) | More Stable |
Sophisticated Analytical Characterization of 3 4 Tert Butylcyclohexyl Propanoic Acid and Its Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation
The structural analysis of 3-(4-tert-butylcyclohexyl)propanoic acid, which possesses a molecular weight of 212.33 g/mol and a formula of C13H24O2, relies on a combination of spectroscopic techniques to map its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton NMR analysis provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the protons of the tert-butyl group, the cyclohexane (B81311) ring, and the propanoic acid chain.
The tert-butyl group typically appears as a sharp singlet around 0.8-1.0 ppm due to the nine equivalent protons having no adjacent proton neighbors to cause splitting. The protons on the cyclohexane ring and the propanoic acid chain will present more complex signals between approximately 1.0 and 2.5 ppm. The single proton on the carbon bearing the tert-butyl group (CH-4) and the protons on the carbon attached to the propanoic acid side chain (CH-1) would be distinguishable. The methylene (B1212753) protons of the propanoic acid chain (α and β to the carboxyl group) would appear as distinct multiplets. For instance, the CH2 group adjacent to the carboxyl group is expected to resonate around 2.38 ppm. The acidic proton of the carboxylic acid group is highly characteristic, typically appearing as a broad singlet far downfield, often between 10-12 ppm.
The integration of the peak areas would correspond to the ratio of protons in each environment, such as 9H (tert-butyl), 1H (cyclohexyl CH attached to the side chain), 10H (remaining cyclohexane ring protons), 2H (-CH2-CH2COOH), 2H (-CH2-CH2COOH), and 1H (-COOH).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -C(CH₃)₃ | 0.8 - 1.0 | Singlet | 9H |
| Cyclohexane Ring Protons | 1.0 - 2.0 | Multiplets | 11H |
| -CH₂-CH₂COOH | ~2.1 | Multiplet | 2H |
| -CH₂-COOH | ~2.4 | Triplet | 2H |
¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, a total of 9 distinct signals are expected, assuming cis/trans isomers are not resolved.
The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield around 180 ppm. The quaternary carbon of the tert-butyl group would be found around 32 ppm, while its three equivalent methyl carbons would give a single signal at approximately 27 ppm. The carbons of the cyclohexane ring would produce a series of peaks in the 20-50 ppm range. The two methylene carbons of the propanoic acid side chain would have distinct signals, with the carbon alpha to the carbonyl group appearing more downfield (around 35 ppm) than the beta carbon.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Group | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C(CH₃)₃ | ~27 |
| -C (CH₃)₃ | ~32 |
| Cyclohexane Ring Carbons | 20 - 50 |
| -CH₂-CH₂COOH | ~30 |
| -CH₂-COOH | ~35 |
To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity through the propanoic acid chain and around the cyclohexane ring, confirming the relative positions of the proton signals.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly attached proton and carbon atoms. Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is bonded to, allowing for unambiguous assignment of the carbon signals based on the already assigned proton signals.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques like Infrared (IR) and Raman are essential for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be dominated by two key features characteristic of a carboxylic acid.
A very broad absorption band in the region of 2500-3300 cm⁻¹, which is due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.
An intense, sharp absorption band around 1700-1725 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Broad, Strong |
| Alkyl C-H | Stretch | 2850 - 3000 | Strong |
| Carbonyl C=O | Stretch | 1700 - 1725 | Strong, Sharp |
| C-O | Stretch | 1210 - 1320 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) of 212, corresponding to its molecular weight.
The fragmentation pattern provides structural clues. Common fragmentation pathways for carboxylic acids include:
Loss of the hydroxyl group (-OH) : A peak at m/z 195 ([M-17]⁺).
Loss of the carboxyl group (-COOH) : A prominent peak at m/z 167 ([M-45]⁺).
McLafferty Rearrangement : A characteristic fragmentation for carboxylic acids, which could lead to a peak at m/z 74.
Cleavage of the tert-butyl group : Loss of a tert-butyl radical (•C(CH₃)₃) would result in a fragment at m/z 155. A peak corresponding to the tert-butyl cation itself at m/z 57 is also highly likely and often a base peak for molecules containing this group.
Cleavage of the cyclohexane ring : Complex fragmentation of the ring can lead to a series of smaller peaks.
Analysis of these fragments allows for the reconstruction of the molecular structure, confirming the presence and location of the tert-butyl group and the propanoic acid chain on the cyclohexane ring.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Predicted Ion Structure | Fragmentation Pathway |
|---|---|---|
| 212 | [C₁₃H₂₄O₂]⁺ | Molecular Ion (M⁺) |
| 195 | [M - OH]⁺ | Loss of hydroxyl radical |
| 167 | [M - COOH]⁺ | Loss of carboxyl group |
| 155 | [M - C(CH₃)₃]⁺ | Loss of tert-butyl radical |
Electron Ionization (EI-MS) and Chemical Ionization (CI-MS)
Electron Ionization (EI-MS) involves bombarding the analyte with high-energy electrons, leading to the formation of a molecular ion (M⁺) and extensive fragmentation. While the molecular ion peak for carboxylic acids can sometimes be weak or absent, the resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint. chim.lu For this compound, fragmentation would likely occur at the bond between the cyclohexane ring and the propanoic acid side chain, as well as within the tert-butyl group and the cyclohexane ring itself. The fragmentation of simple carboxylic acids like propanoic acid often shows characteristic losses of functional groups. docbrown.infonist.govdocbrown.info
In contrast, Chemical Ionization (CI-MS) is a softer ionization technique that uses a reagent gas to produce ions, resulting in less fragmentation and a more prominent protonated molecule peak [M+H]⁺. This is particularly useful for confirming the molecular weight of the analyte when the molecular ion is not observed in EI-MS.
Table 1: Predicted Key Fragmentation Patterns in EI-MS
| m/z Value | Proposed Fragment Ion | Structural Origin |
|---|---|---|
| 212 | [C₁₃H₂₄O₂]⁺ | Molecular Ion (M⁺) |
| 197 | [M - CH₃]⁺ | Loss of a methyl group from tert-butyl |
| 155 | [M - C₄H₉]⁺ | Loss of the tert-butyl group |
| 139 | [C₁₀H₁₉]⁺ | Cleavage of the propanoic acid side chain |
| 73 | [CH₂CH₂COOH]⁺ | Propanoic acid side chain fragment |
| 57 | [C₄H₉]⁺ | tert-Butyl cation (highly stable) |
This table represents predicted fragmentation based on general mass spectrometry principles for similar structures.
Electrospray Ionization (ESI-MS) and Tandem Mass Spectrometry (MS/MS)
Electrospray Ionization (ESI) is a soft ionization technique ideal for polar and non-volatile molecules like carboxylic acids, making it highly suitable for direct analysis of this compound without derivatization. It typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ ions in the gas phase with minimal fragmentation. nih.gov
Tandem Mass Spectrometry (MS/MS) takes this a step further by selecting a specific precursor ion (e.g., the [M-H]⁻ ion at m/z 211) and subjecting it to collision-induced dissociation (CID) to generate a spectrum of product ions. This technique is invaluable for confirming the identity of the compound in complex mixtures and for detailed structural analysis. nih.gov Studies on derivatives of cyclohexylpropanoic acid have successfully used techniques like UHPLC-ESI-MS/MS to identify and characterize related compounds, demonstrating the power of this approach for structural confirmation. researchgate.net
Table 2: Expected Precursor and Product Ions in ESI-MS/MS
| Mode | Precursor Ion (m/z) | Key Product Ions (m/z) | Interpretation |
|---|---|---|---|
| Negative | 211 [M-H]⁻ | 167 [M-H-CO₂]⁻ | Loss of carbon dioxide from the carboxylate |
| Negative | 211 [M-H]⁻ | 153 [M-H-C₄H₈]⁻ | Loss of isobutylene (B52900) from the tert-butyl group |
| Positive | 213 [M+H]⁺ | 195 [M+H-H₂O]⁺ | Loss of water |
This table outlines hypothetical MS/MS transitions based on the compound's structure.
Chromatographic Separation and Purity Assessment
Chromatography is essential for separating this compound from impurities, reaction byproducts, or other components in a mixture, as well as for assessing its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Direct analysis of carboxylic acids by Gas Chromatography (GC) is challenging due to their low volatility and tendency to adsorb onto the column. Therefore, derivatization is typically required to convert the acid into a more volatile and thermally stable form, such as a methyl or silyl (B83357) ester. researchgate.netresearchgate.netchemijournal.com For instance, reacting the acid with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would yield its trimethylsilyl (B98337) (TMS) ester, which is amenable to GC analysis.
Once separated on the GC column, the eluting derivative is introduced into a mass spectrometer for identification. The resulting mass spectra, often generated by electron ionization, provide both qualitative and quantitative information. thepharmajournal.com The NIST WebBook contains EI mass spectra for related ester compounds like 4-tert-butylcyclohexyl acetate (B1210297), which can serve as a reference for interpreting the fragmentation of derivatized this compound. nist.gov
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Complex Mixtures
High-Performance Liquid Chromatography (HPLC) and its advanced form, Ultra-High Performance Liquid Chromatography (UHPLC), are powerful techniques for the analysis of this compound in its native form. cnrs.fr Reversed-phase HPLC, using a C18 column with a mobile phase of acetonitrile (B52724) and water (often with an acid modifier like formic acid to ensure the analyte is in a single protonation state), is a common approach for separating such compounds. sielc.com
Coupling HPLC or UHPLC with mass spectrometry (LC-MS) combines the superior separation capabilities of liquid chromatography with the sensitive and specific detection of MS. Studies on derivatives of cyclohexylpropanoic acid have demonstrated that UHPLC-MS is effective for determining lipophilicity and analyzing complex mixtures of related substances. researchgate.net
Table 3: Typical HPLC/UHPLC-MS Conditions
| Parameter | Description | Reference |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) | researchgate.net |
| Mobile Phase A | Water + 0.1% Formic Acid | cnrs.frsielc.com |
| Mobile Phase B | Acetonitrile or Methanol (B129727) + 0.1% Formic Acid | cnrs.frsielc.com |
| Elution | Gradient elution (e.g., 5% to 95% B over 15 min) | researchgate.net |
Chiral Chromatography for Enantiomeric Purity Determination
The structure of this compound contains stereocenters, leading to the existence of stereoisomers (both cis/trans diastereomers and enantiomers). Chiral chromatography is the definitive method for separating these stereoisomers to determine the enantiomeric or diastereomeric purity of a sample. gcms.czsigmaaldrich.com
This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. bgb-analytik.com Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and cyclodextrin-based columns are widely used for resolving chiral carboxylic acids and their derivatives. nih.gov The separation of structurally similar compounds like α-cyclohexylmandelic acid has been successfully demonstrated using chromatography with chiral selectors, highlighting the applicability of this technique. nih.gov
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule in the solid state. dntb.gov.ua This method can provide precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov
For this compound, a successful crystallographic analysis would definitively establish the stereochemistry of the substituents on the cyclohexane ring (i.e., whether the tert-butyl and propanoic acid groups are in a cis or trans relationship). It would also reveal the preferred conformation of the cyclohexane ring (e.g., chair conformation) and the orientation of the side chains. The primary challenge in X-ray crystallography is growing a single crystal of sufficient size and quality, which is often the rate-limiting step in the analysis. nih.gov While no public crystal structure for this specific compound appears to be available, the technique remains the gold standard for solid-state structural elucidation. researchgate.net
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a cornerstone technique in the characterization of novel compounds. It provides the mass percentages of the constituent elements, which are then compared against theoretically calculated values derived from the proposed molecular formula. This comparison is crucial for validating the empirical formula of a synthesized compound like this compound.
The molecular formula for this compound is C₁₃H₂₄O₂. sigmaaldrich.com Based on this, the theoretical elemental composition can be calculated. Modern elemental analyzers combust the sample under controlled conditions and quantify the resulting gases (such as CO₂, H₂O, and N₂) to determine the elemental percentages. For a pure sample of this compound, the experimental results from such an analysis are expected to be in close agreement (typically within ±0.4%) with the calculated values, thus confirming the empirical formula.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |
| Carbon | C | 12.011 | 13 | 156.143 | 73.53 |
| Hydrogen | H | 1.008 | 24 | 24.192 | 11.40 |
| Oxygen | O | 15.999 | 2 | 31.998 | 15.07 |
| Total | 212.333 | 100.00 |
Note: The values in this table are calculated based on the known molecular formula and have not been experimentally determined in the cited literature.
Chiroptical Methods (e.g., Optical Rotation, Circular Dichroism) for Stereochemical Purity
Chiroptical methods are essential for characterizing the three-dimensional structure of chiral molecules. This compound possesses stereoisomers, specifically cis and trans diastereomers, arising from the substitution pattern on the cyclohexane ring. The trans isomer is chiral and can exist as a pair of enantiomers. The determination of the stereochemical purity of these isomers is critical, as different stereoisomers can exhibit distinct biological activities.
Optical Rotation
Circular Dichroism (CD)
Circular dichroism (CD) spectroscopy is a more sophisticated chiroptical technique that measures the differential absorption of left and right circularly polarized light. A CD spectrum provides information about the absolute configuration and conformation of a chiral molecule. For the enantiomers of trans-3-(4-tert-butylcyclohexyl)propanoic acid, the CD spectra would be mirror images of each other. The sign and intensity of the Cotton effects in the CD spectrum, particularly those associated with the carboxylic acid chromophore, could be used to assign the absolute configuration of each enantiomer.
Table 2: Illustrative Chiroptical Data for Enantiomers of trans-3-(4-Tert-butylcyclohexyl)propanoic Acid
| Stereoisomer | Specific Rotation [α] (degrees) | Wavelength of CD Maximum (nm) | Molar Ellipticity [θ] (deg·cm²/dmol) |
| (+)-trans-isomer | Hypothetical Positive Value | Hypothetical Value | Hypothetical Positive Value |
| (-)-trans-isomer | Hypothetical Negative Value | Hypothetical Value | Hypothetical Negative Value |
Note: This table is for illustrative purposes only to demonstrate the type of data obtained from chiroptical measurements. Specific experimental data for this compound is not available in the public domain based on the conducted searches.
Computational Chemistry and Theoretical Modeling of 3 4 Tert Butylcyclohexyl Propanoic Acid Systems
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a prominent method for calculating the structural and energetic properties of molecules, offering a balance between computational cost and accuracy. chemrxiv.org
Geometry optimization using DFT aims to find the lowest energy arrangement of atoms in a molecule, its most stable three-dimensional structure. researchgate.net For 3-(4-tert-butylcyclohexyl)propanoic acid, this process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum energy conformation is reached. The B3LYP functional is a commonly used hybrid functional for such calculations as it provides a good balance of accuracy and efficiency. nih.gov
Upon optimization, various electronic properties can be determined. The resulting optimized structure would confirm the strong preference for the chair conformation of the cyclohexane (B81311) ring, with the bulky tert-butyl group in the equatorial position to minimize steric hindrance. libretexts.org The propanoic acid side chain would also settle into its most stable rotameric form relative to the ring.
While specific DFT calculation results for this molecule are not extensively published, a typical output would include precise data on bond lengths, bond angles, and dihedral angles.
Table 1: Illustrative Optimized Geometric Parameters (DFT/B3LYP)
| Parameter | Atoms Involved | Typical Value |
|---|---|---|
| Bond Length | C=O (carboxyl) | ~1.21 Å |
| Bond Length | C-O (carboxyl) | ~1.36 Å |
| Bond Length | C-C (cyclohexyl) | ~1.54 Å |
| Bond Angle | O=C-O (carboxyl) | ~123° |
| Bond Angle | C-C-C (ring) | ~111° |
| Dihedral Angle | C-C-C-C (ring) | ~±55° (chair) |
Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) spectrum. The calculations yield a set of vibrational modes, each with a characteristic frequency and intensity.
For this compound, key predicted vibrations would include:
O-H Stretch: A broad and intense band around 2500-3300 cm⁻¹ from the carboxylic acid group.
C=O Stretch: A very strong, sharp absorption band around 1700-1725 cm⁻¹ from the carbonyl group.
C-H Stretches: Multiple bands in the 2850-3000 cm⁻¹ region corresponding to the sp³ hybridized carbons of the cyclohexane ring and propanoic acid chain.
C-O Stretch: A band of moderate intensity in the 1210-1320 cm⁻¹ region.
These theoretical predictions are invaluable for interpreting experimental IR spectra and identifying the compound.
Table 2: Predicted Characteristic Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretch | Carboxylic Acid | 2500 - 3300 (Broad) |
| C-H Stretch (sp³) | Alkyl | 2850 - 3000 |
| C=O Stretch | Carboxylic Acid | 1700 - 1725 (Strong) |
| C-O Stretch | Carboxylic Acid | 1210 - 1320 |
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.comyoutube.com The LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic or acidic character. youtube.comyoutube.com
For this compound, the HOMO is expected to have significant density on the oxygen atoms of the carboxylic acid group, particularly the hydroxyl oxygen. The LUMO is anticipated to be localized around the antibonding π* orbital of the carbonyl group (C=O). libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a crucial indicator of chemical reactivity and stability. scispace.com A large gap suggests high stability and low reactivity, while a small gap indicates a molecule is more prone to chemical reactions.
Table 3: Illustrative Frontier Molecular Orbital Properties
| Property | Description | Predicted Characteristic for the Compound |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Relatively high; localized on carboxyl oxygen lone pairs. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Relatively low; localized on the C=O π* antibonding orbital. |
| E(gap) | Energy difference [E(LUMO) - E(HOMO)] | Moderate; indicates potential for reactivity at the carboxyl group. |
Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration
While DFT is precise, it is computationally expensive for exploring the vast number of possible conformations a flexible molecule can adopt. Molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for this purpose. nih.gov MM uses a simpler, classical mechanics-based force field to calculate energies, allowing for rapid exploration of the conformational landscape. MD simulations introduce temperature and time, allowing the molecule's movements and conformational changes to be simulated over a period. mdpi.com
Simulations would explore the two main sources of conformational isomerism in this molecule: the ring flip of the cyclohexane and the rotation around the single bonds of the propanoic acid side chain.
The simulations would overwhelmingly confirm that the cyclohexane ring exists in a chair conformation. The energy difference between the conformer with an equatorial tert-butyl group and one with an axial tert-butyl group is significant, with the equatorial position being vastly more stable. libretexts.org This is due to the avoidance of severe 1,3-diaxial steric interactions that would occur if the bulky tert-butyl group were in the axial position. libretexts.org
For the propanoic acid side chain, rotations around the C-C single bonds lead to different spatial arrangements (conformers) relative to the ring. Studies on similar propanoic acid derivatives show that gauche and trans conformers are often close in energy, with the exact preference potentially influenced by solvent effects. nih.gov
Reaction Mechanism Predictions and Transition State Elucidation via Computational Methods
Computational quantum chemistry serves as a virtual laboratory to explore the pathways of chemical reactions at the molecular level. For this compound, these methods can elucidate the mechanisms of its formation or its subsequent reactions, such as esterification or amide bond formation. A key aspect of this exploration is the identification and characterization of transition states.
A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction, representing the point of maximum energy along the reaction coordinate. wikipedia.orgyoutube.com The energy required to reach this state is known as the activation energy, a critical factor in determining the reaction rate. youtube.com
Theoretical chemists employ methods like Density Functional Theory (DFT) and ab initio calculations to map out the potential energy surface of a reaction. This process involves:
Locating Stationary Points: Identifying the structures of reactants, products, intermediates, and, most importantly, transition states.
Frequency Calculations: Confirming the nature of these stationary points. A transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate towards the products. youtube.com
Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the path from the transition state downhill to the connected reactants and products, thus verifying that the correct transition state for the desired reaction has been found.
For a reaction involving this compound, such as its esterification with methanol (B129727), a hypothetical transition state analysis would provide critical data.
Table 1: Hypothetical Transition State Data for the Esterification of this compound with Methanol
| Parameter | Value | Description |
| Reaction | Esterification | This compound + CH₃OH → Methyl 3-(4-tert-butylcyclohexyl)propanoate + H₂O |
| Computational Method | DFT (B3LYP/6-31G*) | A common method for such calculations. |
| Activation Energy (ΔG‡) | Value in kcal/mol | The Gibbs free energy difference between the reactants and the transition state. A higher value indicates a slower reaction. |
| Key Bond Distances in TS | C-O (acid): x.x ÅC-O (alcohol): y.y Å | The forming and breaking bond lengths at the transition state. |
| Imaginary Frequency | -zzz cm⁻¹ | The single negative frequency indicating a true transition state. |
This table is illustrative. The values are placeholders as specific experimental or computational results for this reaction are not available.
By analyzing these parameters, chemists can predict the feasibility and kinetics of a reaction, and even explore how catalysts might lower the activation energy by providing an alternative reaction pathway with a more stable transition state.
Quantitative Structure-Property Relationship (QSPR) Modeling and Predictive Studies
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its physicochemical properties. These models are built on the principle that the properties of a chemical are determined by its molecular structure. By using a set of known compounds and their measured properties, a mathematical model can be developed to predict the properties of new, untested compounds.
Prediction of Physicochemical Parameters Relevant to Synthetic Design
For a molecule like this compound, QSPR can be employed to predict a range of properties that are crucial for designing synthetic routes and purification processes. These parameters include, but are not limited to, boiling point, melting point, solubility, and chromatographic retention times.
The process of building a QSPR model involves:
Data Collection: Assembling a dataset of molecules with known structures and the property of interest. For instance, a set of various carboxylic acids and their experimentally determined boiling points.
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum-chemical (e.g., dipole moment).
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links a selection of the most relevant descriptors to the property.
Validation: The model's predictive power is tested using an external set of compounds not used in the model's creation.
Table 2: Hypothetical QSPR Predictions for Physicochemical Properties of this compound
| Property | Predicted Value | Key Descriptors in Model |
| Boiling Point (°C) | Predicted Value | Molecular Weight, Polar Surface Area, Wiener Index |
| Water Solubility (logS) | Predicted Value | LogP, Number of Hydrogen Bond Donors/Acceptors |
| Melting Point (°C) | Predicted Value | Molecular Symmetry, Lattice Energy Descriptors |
This table is for illustrative purposes. The predicted values and descriptors are hypothetical examples of what a QSPR study would produce.
These predictions can guide chemists in planning experiments, for example, by anticipating the conditions needed for distillation or choosing an appropriate solvent for a reaction or recrystallization.
In Silico Screening for Novel Derivative Properties
In silico screening is a computational technique used to search large databases of virtual compounds for those that are most likely to possess a desired biological activity or property. mdpi.com This approach is significantly faster and more cost-effective than traditional high-throughput screening of physical compounds.
Starting with the core structure of this compound, a virtual library of derivatives can be generated by computationally adding different functional groups at various positions. For example, the carboxylic acid group could be converted into a wide range of esters, amides, or other functional groups.
These virtual derivatives can then be screened for properties such as:
Binding Affinity: Using molecular docking, the derivatives can be tested for their ability to bind to the active site of a target protein, which is a common approach in drug discovery. mdpi.com
ADMET Properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted to assess the "drug-likeness" of the virtual compounds.
Specific Physicochemical Properties: Screening for derivatives with optimized properties like enhanced solubility or specific thermal characteristics.
Table 3: Illustrative Data from a Hypothetical In Silico Screening of Amide Derivatives
| Derivative (R group on Amide) | Predicted Binding Affinity (kcal/mol) to Target X | Predicted logS | Lipinski's Rule of Five Violations |
| -CH₃ | -5.2 | -2.8 | 0 |
| -C₆H₅ | -7.1 | -4.5 | 0 |
| -CH₂-Pyridyl | -8.5 | -3.1 | 0 |
| -SO₂-C₆H₅ | -6.8 | -5.0 | 1 |
This table represents a hypothetical output from an in silico screening study. The target and values are illustrative.
The results of such a screening can prioritize a smaller, more manageable number of the most promising derivatives for actual synthesis and experimental testing, thereby accelerating the discovery process. nih.gov
Applications in Advanced Organic Synthesis and Materials Science
Role as Synthetic Intermediates in Complex Organic Molecule Synthesis
The structure of 3-(4-tert-butylcyclohexyl)propanoic acid makes it a valuable intermediate in the construction of more complex molecules. The carboxylic acid function provides a reactive handle for a wide array of chemical transformations, while the tert-butylcyclohexyl group imparts specific physical properties such as solubility and steric bulk to the target molecule. Related structures are noted for their role as intermediates in the synthesis of chemical drug intermediates and other complex organic compounds. chemimpex.compatsnap.com
Building Blocks for Polyfunctional Systems
This compound serves as a foundational building block for creating polyfunctional systems. The propanoic acid portion can be readily converted into esters, amides, alcohols, or other functional groups. This allows chemists to introduce the specific properties of the tert-butylcyclohexyl group into a larger, multifunctional molecular architecture. For instance, derivatives like Trans-3-(4-Tert-Butoxycarbonylaminocyclohexyl)Propionic Acid are utilized in peptide synthesis, demonstrating how the core structure can be elaborated into more complex bioactive molecules. chemimpex.com
Precursors for Advanced Chemical Feedstocks
As a synthetic intermediate, this compound and its close derivatives function as precursors for advanced chemical feedstocks. These feedstocks are specialized chemicals used in the manufacture of high-performance materials. The acrylate (B77674) ester of the closely related 4-tert-butylcyclohexanol (B146172), for example, is classified as an intermediate for producing other chemicals. nih.gov This highlights a key application pathway where the basic structure is transformed into a more advanced material for industrial use.
Derivatization for Tailored Material Properties
The true versatility of this compound is realized through its derivatization, where its fundamental structure is modified to create substances with specific, desirable properties for materials science applications.
Application in Polymer Chemistry as Monomers or Initiators
Derivatives of the tert-butylcyclohexyl structure are significant in polymer chemistry. A prominent example is 4-tert-butylcyclohexyl acrylate, an ester derivative, which is used as a monomer in the plastics and resin manufacturing industry. nih.gov The polymerizable acrylate group allows it to form polymer chains, while the bulky tert-butylcyclohexyl side group can enhance the thermal stability, mechanical properties, and hydrophobicity of the resulting polymer. Furthermore, esters of similar structures, such as 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, are used as additives in polyolefins for food contact materials. europa.eu
Incorporation into Coatings, Adhesives, and Resins
The properties imparted by the tert-butylcyclohexyl group are highly beneficial in the formulation of coatings, adhesives, and resins. The acrylate derivative, 4-tert-butylcyclohexyl acrylate, is used in the paint and coating manufacturing sector. nih.gov Its incorporation can improve the durability, adhesion, and resistance of the coating to environmental factors like moisture and UV degradation. The bulky, non-polar nature of the cycloaliphatic group contributes to a robust and stable material finish.
Esters and Other Derivatives in Chemical Manufacturing
Esterification is a common and critical derivatization pathway for this compound and its related alcohols. google.com These esters have found a variety of commercial applications.
Fragrances: 4-tert-Butylcyclohexyl acetate (B1210297), an ester derived from the corresponding alcohol, is a widely used synthetic perfume ingredient. google.com It is valued for its attractive woody and fruity fragrance and is incorporated into products such as soaps, detergents, shampoos, and cosmetics. google.com
Polymer Additives: As mentioned, acrylate esters are used as monomers and binders in polymer and coating production. nih.gov
Specialty Chemicals: The ability to form various esters and other derivatives allows for the creation of a wide range of specialty chemicals for diverse manufacturing needs. google.com
The following table summarizes key derivatives and their applications:
Interactive Data Table: Derivatives and Applications
| Derivative Name | Application Area | Reference(s) |
|---|---|---|
| 4-tert-Butylcyclohexyl acrylate | Monomer for plastics and resins; Use in paints and coatings | nih.gov |
| 4-tert-Butylcyclohexyl acetate | Fragrance ingredient in cosmetics, soaps, and detergents | google.comfoodb.ca |
| Trans-3-(4-Tert-Butoxycarbonylaminocyclohexyl)Propionic Acid | Intermediate in peptide synthesis and complex organic compounds | chemimpex.com |
Design Principles for Cyclohexyl-Containing Scaffolds in Chemical Design
The 1,4-disubstituted cyclohexane (B81311) ring is a prevalent scaffold in medicinal chemistry and materials science, valued for its well-defined three-dimensional structure. The incorporation of a bulky tert-butyl group, as seen in this compound, serves as a powerful conformational lock, providing a rigid and predictable framework for the spatial arrangement of functional groups. This rigidity is a key design principle, allowing chemists to control molecular shape and, consequently, biological activity or material properties. The design of these scaffolds hinges on a deep understanding of their stereochemistry and conformational behavior.
Stereochemical Considerations in Scaffold Development
Trans Isomer: In the trans isomer, the two substituents can both occupy equatorial positions on the chair conformation of the cyclohexane ring. Due to the significant steric bulk of the tert-butyl group, it has a very strong preference for the equatorial position to minimize 1,3-diaxial interactions. This preference effectively locks the ring in a single chair conformation, forcing the second substituent (the propanoic acid chain) into the other equatorial position. This results in a relatively linear and extended molecular shape.
Cis Isomer: In the cis isomer, one substituent must be in an axial position while the other is equatorial. Again, the energetic penalty for placing the tert-butyl group in an axial position is prohibitively high. Therefore, the tert-butyl group will occupy an equatorial position, forcing the propanoic acid chain into an axial orientation. This leads to a more compact, "L-shaped" geometry. Low-temperature 13C NMR studies on related compounds like cis-1,4-di-tert-butylcyclohexane have shown signals for both twist-boat and chair conformations, indicating the complexity of these systems. nih.gov
The choice between the cis and trans isomers is a critical design element. The trans scaffold provides a way to position functional groups at a greater distance from each other in a well-defined vector, while the cis scaffold brings them into closer proximity. This stereochemical control is vital in drug design for optimizing interactions with biological targets, where precise spatial arrangement of pharmacophores is necessary. For instance, in the fragrance industry, the stereoisomers of 4-(tert-butyl)cyclohexyl acetate exhibit distinct odor profiles, with the cis-isomer generally being more potent. mdpi.comgoogle.com This highlights how stereochemistry directly impacts molecular properties. The synthesis of stereochemically pure isomers is therefore a key challenge and a focus of significant research.
Table 1: Stereoisomeric Influence on Molecular Geometry
| Isomer Configuration | Substituent Orientation (in Chair Conformation) | Resulting Molecular Shape |
| trans | tert-Butyl: EquatorialPropanoic Acid: Equatorial | Extended / Linear |
| cis | tert-Butyl: EquatorialPropanoic Acid: Axial | Compact / L-shaped |
Conformational Analysis for Molecular Framework Rigidity
The rigidity of a molecular framework is crucial for minimizing the entropic penalty upon binding to a target or assembling into a material. The 4-tert-butylcyclohexyl group is a classic example of a "conformationally anchored" scaffold. The large energetic preference of the tert-butyl group for the equatorial position restricts the ring's ability to undergo chair-flipping, a common conformational change in other cyclohexane derivatives.
The energy difference between a conformer with an equatorial tert-butyl group and one with an axial tert-butyl group is substantial, effectively preventing ring inversion at normal temperatures. This conformational locking imparts a high degree of rigidity to the molecular backbone. Understanding the energy differences associated with substituent positions is key to predicting molecular behavior. The A-value, which quantifies the steric strain of an axial substituent relative to an equatorial one, is a useful parameter in this context.
Conformational studies on various 4-tert-butylcyclohexyl derivatives using methods like NMR spectroscopy and computational modeling have provided detailed insights into their structures. nih.govacs.org For example, studies on cis-1,4-di-tert-butylcyclohexane have determined the free-energy barriers for the interconversion of its twist-boat and chair conformations to be 6.83 and 6.35 kcal/mol, respectively, at low temperatures. nih.gov This high barrier to conformational change is what makes the scaffold so reliable for presenting appended functional groups in a fixed spatial orientation.
The rigidity of the cyclohexyl ring, anchored by the tert-butyl group, ensures that the propanoic acid side chain in this compound has a well-defined position and orientation relative to the rest of the molecule. This predictability is a significant advantage in the rational design of molecules for advanced applications, from pharmaceuticals to the development of structured materials like liquid crystals or metal-organic frameworks where molecular shape is paramount. nih.govunife.it
Table 2: Conformational Energy Data for Substituted Cyclohexanes
| Substituent | A-Value (kcal/mol) | Significance |
| -CH₃ (Methyl) | 1.74 | Moderate preference for equatorial position |
| -Cl (Chloro) | 0.62 | Slight preference for equatorial position |
| -C(CH₃)₃ (tert-Butyl) | >4.5 | Overwhelming preference for equatorial position, "locking" the conformation |
| -COOH (Carboxyl) | 1.35 | Moderate preference for equatorial position |
Note: A-values represent the Gibbs free energy difference (ΔG°) for the equilibrium between the axial and equatorial conformers of a monosubstituted cyclohexane. A larger A-value indicates a stronger preference for the equatorial position.
Emerging Research Themes and Future Perspectives on 3 4 Tert Butylcyclohexyl Propanoic Acid
Development of Novel Enantioselective Synthetic Strategies for High Purity Enantiomers
The synthesis of stereochemically pure compounds is a cornerstone of modern chemistry and pharmaceutical development. For 3-(4-tert-butylcyclohexyl)propanoic acid, which possesses chirality, the development of efficient enantioselective synthetic routes is a significant and emerging research focus. The spatial arrangement of the propanoic acid chain relative to the bulky tert-butyl group on the cyclohexane (B81311) ring results in distinct enantiomers whose biological or material properties may differ substantially.
Future research is likely to move beyond classical resolution, which is inherently limited to a theoretical maximum yield of 50% for the desired enantiomer. tcichemicals.com Key emerging strategies include:
Asymmetric Catalysis: The use of chiral catalysts (metal-based or organocatalysts) to guide the formation of one enantiomer over the other is a promising avenue. For instance, asymmetric hydrogenation or conjugate addition reactions to an unsaturated precursor, such as 3-(4-tert-butylcyclohexylidene)propanoic acid, could provide a direct route to enantiopure products. Research into asymmetric Michael additions on related systems has shown high stereoselectivity, a strategy that could be adapted for this target molecule. nih.gov
Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of subsequent reactions. The auxiliary can then be cleaved to yield the enantiomerically enriched product. This method is well-established and has been used for the large-scale synthesis of complex molecules. tcichemicals.com
Enzymatic Resolution: Biocatalysis using enzymes like lipases can offer high enantioselectivity under mild reaction conditions. These enzymes can selectively esterify one enantiomer of a racemic mixture of the acid (or hydrolyze one enantiomer of a racemic ester), allowing for the easy separation of the two.
Advanced Chiral Chromatography: For both analytical and preparative-scale separations, the development of novel chiral stationary phases (CSPs) is crucial. Techniques like High-Performance Liquid Chromatography (HPLC) using CSPs are indispensable for both separating enantiomers and assessing the enantiomeric excess of asymmetrically synthesized products. researchgate.netnih.govnih.gov
The goal is to develop scalable methods that provide high yields and exceptional enantiomeric purity (>99% ee), which are critical for any potential high-value applications.
Integration of Artificial Intelligence and Machine Learning in Predictive Synthesis and Property Design
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, moving it toward a more predictive and less empirical discipline. researchgate.net For this compound, these computational tools offer several exciting future prospects.
Predictive Synthesis and Retrosynthesis: Computer-Aided Synthesis Planning (CASP) tools, powered by ML algorithms, can analyze vast reaction databases to propose novel and efficient synthetic routes. nih.gov These programs can identify optimal starting materials, reagents, and reaction conditions, potentially reducing the time and resources spent on laboratory experimentation. For a molecule like this compound, AI could help identify more sustainable or cost-effective pathways. researchgate.netnih.gov
Property Prediction and Design: ML models can be trained to predict the physicochemical properties of molecules based on their structure. researchgate.netbohrium.com This allows for the in silico design and screening of novel derivatives of this compound with desired characteristics. For example, algorithms can predict properties like solubility, pKa, or even potential bioactivity before a molecule is ever synthesized. researchgate.netbohrium.comnih.gov Researchers have successfully used ML models to predict the toxicity and production rates of other carboxylic acids, demonstrating the potential of this approach. researchgate.netnih.gov
Reaction Optimization: AI can be used to optimize reaction conditions to maximize yield and selectivity. By analyzing data from a set of experiments, ML algorithms can build a model that predicts the outcome under different conditions (e.g., temperature, catalyst loading, solvent), guiding chemists to the optimal setup much faster than traditional one-variable-at-a-time methods. researchgate.net
The table below illustrates how ML models could be applied to accelerate the research and development of this compound class.
| AI/ML Application Area | Objective | Potential Impact | Relevant Research Findings |
| Predictive Synthesis | Propose novel, efficient synthetic routes from available starting materials. | Reduced development time; discovery of more sustainable pathways. | ML algorithms can successfully plan synthetic routes that are validated by chemists. nih.gov |
| Property Design | In silico screening of virtual derivatives for desired properties (e.g., pKa, solubility). | Faster identification of lead compounds; reduced synthesis of non-viable molecules. | QSPR models accurately predict properties like pKa for carboxylic acids. bohrium.comnih.gov |
| Enantioselectivity Prediction | Predict the enantiomeric excess (% ee) for asymmetric reactions using different chiral catalysts. | Accelerate the discovery of optimal catalysts for enantioselective synthesis. | ML models have been used to accurately predict enantioselectivity for catalytic transformations. researchgate.net |
| Process Optimization | Identify optimal reaction conditions (temperature, pH, etc.) for maximizing production yield. | Increased efficiency and yield in scalable production. | ML models have optimized the production of medium-chain carboxylic acids with significant rate improvements. nih.gov |
Advanced Spectroscopic Probes for In Situ Reaction Monitoring and Mechanistic Insight
Understanding reaction mechanisms and kinetics is fundamental to improving chemical processes. Advanced spectroscopic techniques that allow for in situ (in the reaction vessel) monitoring are becoming invaluable tools. For the synthesis and transformation of this compound, these methods offer a window into the dynamic chemical environment.
Future research will likely leverage:
Process Analytical Technology (PAT): Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to track the concentration of reactants, intermediates, and products in real-time. This allows for precise control over reaction endpoints and can help identify the formation of unexpected byproducts. Infrared spectroscopy has proven effective in distinguishing between axial and equatorial conformations in related 4-t-butylcyclohexyl systems, a capability that is crucial for monitoring stereochemical outcomes. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution in situ NMR can provide detailed structural information about transient intermediates that may be key to a reaction mechanism. It has been used to observe subtle interactions like intramolecular hydrogen bonds that direct the stereochemical course of a reaction. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy: For reactions that involve radical intermediates, EPR is a powerful tool for their detection and characterization. This could be relevant when exploring certain oxidation or functionalization reactions involving the tert-butylcyclohexyl scaffold. researchgate.net
By combining data from these advanced spectroscopic probes with computational modeling, a much deeper and more accurate understanding of the reaction mechanisms governing the synthesis and reactivity of this compound can be achieved.
Exploration of New Chemical Transformations and Reactivity Patterns
The chemical structure of this compound, with its carboxylic acid group and conformationally locked cyclohexane ring, offers a rich landscape for exploring new reactivity. The bulky tert-butyl group effectively "locks" the cyclohexane ring in a chair conformation, making the reactivity of other substituents highly dependent on their axial or equatorial position. spcmc.ac.in
Emerging research themes in this area include:
Derivatization of the Carboxylic Acid: Beyond simple esters and amides, the carboxylic acid group can be converted into a wide array of other functional groups (e.g., alcohols, amines, ketones, or heterocycles). These transformations would create a library of novel derivatives for screening in various applications.
Functionalization of the Cyclohexane Ring: While the ring is generally considered stable, modern C-H activation chemistry could enable the direct installation of new functional groups onto the cyclohexane backbone. This would open up pathways to complex, poly-functionalized molecules that are currently inaccessible.
Influence of Conformation on Reactivity: The fixed conformation of the 4-tert-butylcyclohexyl group provides a rigid framework to study how stereochemistry influences reaction rates and outcomes. For example, studies on related systems have shown that equatorial esters are esterified much faster than their axial counterparts due to reduced steric hindrance. spcmc.ac.in This principle can be exploited to design highly selective reactions.
Polymerizable Derivatives: The molecule can be modified to incorporate polymerizable groups, such as vinyl or acrylate (B77674) functionalities. This would allow it to be used as a monomer for creating new polymers with unique properties imparted by the bulky cyclohexyl group.
Cross-Disciplinary Research at the Interface of Organic Chemistry and Materials Science
The unique physical properties imparted by the 4-tert-butylcyclohexyl group—namely its bulk, rigidity, and hydrophobicity—make this compound and its derivatives attractive candidates for materials science applications. This is a rapidly emerging area of cross-disciplinary research.
Future opportunities include:
Development of Novel Polymers: As a monomer or an additive, this compound could be incorporated into polymers to modify their properties. The bulky tert-butylcyclohexyl group could enhance thermal stability, increase the glass transition temperature (Tg), or alter the solubility and mechanical properties of materials like polyesters or polyamides. Related propanoic acid derivatives are already used in the creation of specialized polymers, coatings, and adhesives. chemimpex.com
Functional Additives: Esters of similar structures, like 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, are used as antioxidants and stabilizers in plastics. europa.eu Derivatives of this compound could be explored for similar roles, acting as plasticizers, processing aids, or performance-enhancing additives in polymer formulations.
Liquid Crystals and Organic Electronics: The rigid, well-defined structure of the tert-butylcyclohexyl ring is a feature often found in molecules designed for liquid crystal displays or other organic electronic materials. By incorporating suitable functional groups, it may be possible to design new materials with interesting optical or electronic properties.
Challenges and Opportunities in Scalable and Sustainable Production
Translating a promising molecule from the laboratory to industrial-scale production presents a distinct set of challenges and opportunities, with a growing emphasis on sustainability and green chemistry.
Challenges:
Cost and Availability of Starting Materials: The economic viability of any large-scale process depends heavily on the cost of the raw materials. Sourcing large quantities of substituted cyclohexanes can be a cost driver.
Process Safety and Waste Management: Large-scale chemical reactions require careful management of reaction conditions (e.g., heat evolution) and waste streams. The use of hazardous reagents or solvents, common in traditional organic synthesis, must be minimized. patsnap.com
Energy Consumption: Many chemical processes are energy-intensive. Reducing the energy footprint through catalyst development or process optimization is a key challenge.
Purification: Achieving high purity on a large scale can be difficult and costly, often requiring energy-intensive distillation or crystallization steps.
Opportunities:
Green Chemistry Approaches: There is a significant opportunity to develop a more sustainable synthesis. This includes using greener solvents, developing highly efficient and reusable catalysts (such as solid acid catalysts), and designing processes with high atom economy. nih.gov
Flow Chemistry: Continuous flow reactors offer advantages over traditional batch processing, including better temperature control, improved safety, and the potential for easier scale-up and automation.
Catalysis with Earth-Abundant Metals: Replacing catalysts based on precious metals (like palladium or rhodium) with those based on abundant and less toxic metals (like iron or copper) is a major goal of sustainable chemistry.
CO2 as a Feedstock: An innovative and highly sustainable approach would be to use carbon dioxide as the source for the carboxylic acid group through electrochemical or thermochemical carboxylation reactions. rsc.orgresearchgate.net While challenging due to the stability of CO2, success in this area would represent a major step forward in sustainable chemical manufacturing. rsc.org
Q & A
Q. Experimental Design :
- Administer the compound to rodent models and collect urine/blood at intervals.
- Use stable isotope labeling (e.g., ¹³C-propanoic acid) to track metabolic fate .
Advanced: How does the tert-butyl group influence the compound’s physicochemical properties?
Methodological Answer:
The tert-butyl group:
- Lipophilicity : Increases logP (measured via shake-flask method), enhancing membrane permeability. Compare with non-tert-butyl analogs using octanol/water partitioning .
- Steric Effects : Reduces enzymatic degradation rates (e.g., esterase resistance) in vitro. Test via incubation with liver microsomes .
- Thermal Stability : Improves melting point (e.g., DSC analysis shows higher Tm vs. methyl-substituted analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
